Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate
Description
Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate (CAS: 341967-71-3) is a synthetic organic compound featuring a piperazinyl linker, a 4-fluorophenyl ketone moiety, and a nitro-substituted benzene ring esterified with a methyl group. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines electron-withdrawing (nitro, carbonyl) and lipophilic (fluorophenyl) groups. It is commercially available through suppliers like LEAP CHEM CO., LTD., which specializes in fine chemicals for pharmaceutical and research applications .
The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, or acylation, as evidenced by related piperazino derivatives synthesized with yields ranging from 58% to 85% and characterized via NMR, MS, and TLC .
Properties
IUPAC Name |
methyl 4-[4-[2-(4-fluorophenyl)-2-oxoethyl]piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5/c1-29-20(26)15-4-7-17(18(12-15)24(27)28)23-10-8-22(9-11-23)13-19(25)14-2-5-16(21)6-3-14/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVOVVKCJFFEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The starting material, 4-fluorobenzaldehyde, undergoes a condensation reaction with piperazine to form 4-(4-fluorophenyl)piperazine.
Introduction of the oxoethyl group: The piperazine derivative is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the 2-oxoethyl group.
Nitration: The resulting compound is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzene ring.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4l)
- Key Differences : Replaces the methyl carboxylate group with a sulfonamide moiety.
- Activity : Sulfonamide derivatives often exhibit enhanced solubility and bioactivity compared to ester analogues.
Methyl 4-[4-(Cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate
Methyl 4-(4-((2-Ethoxyanilino)carbothioyl)piperazino)-3-nitrobenzenecarboxylate
- Key Differences : Incorporates a carbothioyl-aniline group instead of the fluorophenyl ketone.
- Properties : Thiocarbonyl groups can enhance metal-binding affinity and redox activity .
Research Findings and Implications
Spectroscopic Characterization
- Similar compounds are characterized by $ ^1H $-NMR (δ 7.5–8.2 ppm for aromatic protons), $ ^{13}C $-NMR (carbonyl peaks at ~170 ppm), and ESI-MS ([M+H]$^+$ peaks) . Fluorine-containing derivatives (e.g., 4l) show distinct $ ^{19}F $-NMR signals near -115 ppm .
Biological Activity
Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate, commonly referred to as Methyl 4-(4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino)-3-nitrobenzoate, is a synthetic compound with potential therapeutic applications. Its molecular formula is and it has garnered interest due to its biological activity, particularly in relation to cancer treatment and its interaction with protein degradation pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 401.39 g/mol |
| Boiling Point | 577.1 °C (predicted) |
| Density | 1.321 g/cm³ (predicted) |
| pKa | 4.39 (predicted) |
The compound is characterized by the presence of a piperazine ring, a nitro group, and a fluorophenyl moiety, which contribute to its biological activity.
This compound has been identified as a ligand for cereblon E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system responsible for protein degradation. This interaction can modulate the expression of various oncogenes and tumor suppressor proteins, making it a candidate for targeted cancer therapies .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The efficacy of these compounds has been evaluated in various cancer cell lines, demonstrating IC50 values often ranging from 100 nM to 1 µM.
Case Studies
- Study on BRD4 Inhibition : A study focused on BRD4 inhibitors demonstrated that similar compounds could suppress c-MYC expression and inhibit proliferation in Burkitt lymphoma (BL) cell lines . This suggests that this compound may share similar mechanisms of action.
- Targeting Ubiquitin Pathways : Another investigation highlighted the ability of cereblon ligands to facilitate the targeted degradation of specific proteins involved in cancer progression. The bifunctional nature of these compounds allows for selective targeting and degradation of oncogenic proteins, providing a novel approach to cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene core. Key steps include:
- Piperazino coupling : Reacting 4-fluorophenyl-2-oxoethylpiperazine with methyl 4-chloro-3-nitrobenzoate under nucleophilic aromatic substitution (SNAr) conditions. Base catalysts (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) are critical for activating the nitro-substituted benzene toward substitution .
- Nitro group introduction : If not pre-installed, nitration via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) minimizes byproducts .
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) .
- Critical Parameters : Reaction temperature (exothermic nitration), stoichiometric ratios (piperazine derivatives in excess), and moisture control (hygroscopic intermediates).
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, particularly the nitro and piperazino groups?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Signals for the piperazino methylene (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). NOE experiments confirm spatial proximity of the 4-fluorophenyl group .
- ¹⁹F NMR : Single peak near δ -115 ppm confirms the 4-fluorophenyl moiety .
- IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ group) .
Advanced Research Questions
Q. How can computational modeling predict biological targets, given the compound’s structural features?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases). The 4-fluorophenyl group may enhance hydrophobic interactions, while the nitro group influences electron density .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity. The nitro group’s electron-withdrawing effect may modulate binding affinity .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
Q. What strategies resolve crystallographic data discrepancies, especially with the flexible piperazino moiety?
- Methodological Answer :
- Refinement in SHELXL : Apply restraints to piperazino torsion angles to handle disorder. Use PART and DFIX commands to model alternative conformations .
- Data Collection : Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts.
- Validation : Check R-factors and electron density maps (e.g., omit maps) for poorly resolved regions. Cross-validate with NMR data .
Q. How do steric/electronic effects of the 4-fluorophenyl and nitro substituents influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Hammett Analysis : Calculate σ values for substituents. The nitro group (σ ≈ 0.78) strongly deactivates the benzene ring, directing electrophiles to meta positions. Fluorine’s inductive effect (σ ≈ 0.06) further enhances deactivation .
- DFT Calculations : Optimize transition states at the B3LYP/6-31G* level. The nitro group increases the energy barrier for SNAr by destabilizing the Meisenheimer intermediate .
- Experimental Validation : Compare reaction rates with analogs lacking nitro/fluoro groups under identical conditions (e.g., kinetic studies in DMSO at 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
